Divaplon - 90808-12-1

Divaplon

Catalog Number: EVT-265760
CAS Number: 90808-12-1
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Divaplon, also known as RU 32698, is a GABA receptor agonist potentially for the treatment of anxiety.
Source and Classification

Divaplon is classified under the imidazopyrimidine derivatives, specifically recognized as a potential anxiolytic agent. It has been investigated for its effects on the central nervous system and is part of a larger family of compounds that includes other imidazopyrimidine derivatives like fasiplon and taniplon . The compound's structural motif has been linked to various pharmacological activities, particularly in modulating neurotransmitter systems.

Synthesis Analysis

The synthesis of Divaplon typically involves multi-step chemical reactions. One common approach includes the formation of imine derivatives from imidazo[1,2-a]pyrimidine precursors. A general method involves:

  1. Starting Materials: Imidazo[1,2-a]pyrimidine-2-carbaldehyde and aromatic amines.
  2. Reaction Conditions: The reaction is conducted in ethyl alcohol at room temperature, followed by microwave irradiation at 80–85 °C for 40–120 minutes.
  3. Purification: The products are purified using column chromatography with silica gel and monitored through thin-layer chromatography (TLC) techniques .

The synthesis can also employ various catalysts and solvents to optimize yield and purity. For example, gold nanoparticles have been utilized as catalysts in some protocols, allowing for milder reaction conditions .

Molecular Structure Analysis

Divaplon's molecular structure features an imidazo[1,2-a]pyrimidine core. The compound's specific structure can be analyzed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the hydrogen and carbon environments within the molecule.
  • Infrared Spectroscopy (IR): Helps identify functional groups based on characteristic absorption bands.
  • Mass Spectrometry: Used to determine the molecular weight and fragmentation patterns of Divaplon.

The molecular formula for Divaplon is typically represented as C14_{14}H13_{13}N5_{5}, indicating a complex arrangement that contributes to its biological activity .

Chemical Reactions Analysis

Divaplon can participate in various chemical reactions typical of imidazopyrimidine derivatives:

  • Formation of Schiff Bases: Reaction with aldehydes leads to the formation of Schiff bases, which are crucial intermediates in synthesizing more complex derivatives.
  • Reduction Reactions: The imine functionalities can be reduced using reducing agents like sodium borohydride to yield amine derivatives.

These reactions are essential for modifying the compound's pharmacological properties and enhancing its therapeutic potential .

Mechanism of Action

Divaplon's mechanism of action primarily involves modulation of neurotransmitter systems in the brain. It is believed to act as a selective modulator of gamma-aminobutyric acid (GABA) receptors, promoting anxiolytic effects without the sedative properties associated with traditional benzodiazepines. The compound may also interact with serotonin receptors, contributing to its anxiolytic profile .

Data Analysis

Recent studies have employed computational methods to analyze Divaplon's interactions at the molecular level, utilizing techniques such as Density Functional Theory (DFT) to predict its behavior in biological systems.

Physical and Chemical Properties Analysis

Divaplon exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 253.29 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
  • Melting Point: Typically ranges around 182–226 °C depending on purity and specific derivatives synthesized.

These properties influence its formulation in pharmaceutical applications and its behavior during biological assays .

Applications

Divaplon has been primarily investigated for its potential use as an anxiolytic agent. Its applications extend into various fields:

  • Pharmaceutical Development: As a candidate for treating anxiety disorders.
  • Research Tool: Used in studies exploring GABAergic mechanisms and their implications in neuropharmacology.
  • Computational Studies: Serves as a model compound for developing new derivatives with improved efficacy or reduced side effects.
Introduction to Divaplon in Neuropsychopharmacology

Divaplon (RU-32698) represents a scientifically significant advancement in neuropsychopharmacology as a nonbenzodiazepine anxiolytic and anticonvulsant agent. This imidazopyrimidine derivative functions through selective modulation of γ-aminobutyric acid type A (GABAA) receptors, offering a refined pharmacological approach compared to classical benzodiazepines. With the chemical formula C17H17N3O2 and molecular weight of 295.34 g·mol-1, divaplon's molecular structure underpins its distinctive receptor interaction profile [1] [5] [7]. Its development reflects ongoing efforts to dissect the complex GABAergic system while minimizing the drawbacks associated with broad-spectrum GABAA receptor modulators.

Historical Context of Nonbenzodiazepine Anxiolytics

The evolution of anxiolytic pharmacotherapy has been marked by continuous efforts to balance efficacy with adverse effect profiles. Benzodiazepines, discovered serendipitously in the 1950s, revolutionized anxiety treatment by offering improved safety over barbiturates but introduced new challenges including sedation, cognitive impairment, tolerance, and dependence [4]. These limitations stemmed primarily from their non-selective enhancement of GABAergic signaling across multiple receptor subtypes containing α1, α2, α3, or α5 subunits [4] [6].

The 1980s-1990s witnessed strategic exploration of nonbenzodiazepine compounds targeting the benzodiazepine binding site with greater subunit selectivity. Divaplon emerged from this research paradigm as part of the imidazopyrimidine class, designed to provide anxiolytic and anticonvulsant effects while minimizing sedation and myorelaxation [1] [7]. Preclinical characterization demonstrated that divaplon occupied a significant percentage of benzodiazepine receptors without inducing motor coordination deficits in rodent models, suggesting a partial agonist profile distinct from full agonists like diazepam [7]. This pharmacological approach represented a fundamental shift toward functionally selective GABAA receptor modulation rather than indiscriminate enhancement of inhibitory signaling.

Table 1: Evolution of GABAA Receptor-Targeting Anxiolytics

EraCompound ClassTherapeutic AdvancePrimary Limitations
Pre-1950sBarbituratesEffective sedation/anxiolysisNarrow therapeutic index, respiratory depression
1960s-1980sClassical Benzodiazepines (e.g., diazepam)Improved safety profileSedation, cognitive impairment, tolerance, dependence
1980s-PresentNonbenzodiazepine Site Modulators (e.g., zolpidem)Reduced sedation, improved kineticsLimited receptor subtype selectivity
1990s-PresentImidazopyrimidines (divaplon)Anxiolysis without significant sedation/motor impairmentDiscontinued development despite promising profile

Structural Classification Within the Imidazopyrimidine Family

Divaplon belongs to the imidazo[1,2-a]pyrimidine structural family, characterized by a fused bicyclic heterocyclic system that serves as a synthetic bioisostere of purine bases [3] [8]. This scaffold has demonstrated remarkable versatility in medicinal chemistry applications, particularly for central nervous system targets. The specific chemical designation of divaplon is (6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone, with the following core structural features:

  • Imidazopyrimidine core: Provides the fundamental binding pharmacophore for GABAA receptor interaction
  • 6-Ethyl substituent: Influences hydrophobic interactions within the benzodiazepine binding pocket
  • 7-Methoxy group: Modulates electronic properties and metabolic stability
  • 5-Methyl group: Enhances receptor binding affinity through steric effects
  • Phenylmethanone moiety: Contributes to π-π stacking interactions within the receptor binding site

The molecular structure can be represented as:

CCC1=C(C)N2C=C(N=C2N=C1OC)C(=O)C3=CC=CC=C3

(SMILES notation from PubChem CID 65822) [5] [7]

Recent synthetic advances in imidazopyrimidine chemistry have enabled efficient production through reactions between 2-aminoimidazole and N-substituted maleimides or N-arylitaconimides, with optimal yields (up to 89%) achieved in isopropyl alcohol with sodium acetate as an additive [3]. The structural flexibility of this scaffold allows precise tuning of electronic properties, steric bulk, and lipophilicity through strategic substitutions at multiple positions, facilitating optimization of receptor affinity and pharmacokinetic parameters.

Table 2: Structural Features and Functional Roles of Divaplon Substituents

Molecular FeatureChemical SubstituentRole in Pharmacological Activity
Position 5Methyl groupEnhances hydrophobic receptor interactions and metabolic stability
Position 6Ethyl groupOptimizes steric fit within benzodiazepine binding pocket
Position 7Methoxy groupModulates electron distribution and hydrogen bonding capacity
Position 2PhenylmethanoneProvides aromatic stacking interactions and conformational stability
Core structureImidazo[1,2-a]pyrimidineServes as purine bioisostere with CNS penetration capabilities

Role in GABAergic System Modulation: Bridging Theory and Therapeutic Potential

Divaplon exerts its neuropharmacological effects through partial agonism at the benzodiazepine binding site of specific GABAA receptor subtypes, representing a functionally selective approach to GABAergic modulation [1] [5] [7]. Unlike full agonists that maximally potentiate GABA-induced chloride currents, partial agonists like divaplon produce submaximal potentiation even at full receptor occupancy. This intrinsic activity profile results in a ceiling effect for both therapeutic and adverse effects, translating to preserved anxiolytic and anticonvulsant efficacy with reduced sedative and myorelaxant actions [4] [7].

The GABAA receptor is a pentameric ligand-gated chloride channel typically composed of two α, two β, and one γ subunit (most commonly γ2). The benzodiazepine binding site resides at the interface between α and γ subunits, with divaplon's pharmacological specificity determined by the α subunit variant [4] [6]. While classical benzodiazepines non-selectively modulate α1-, α2-, α3-, and α5-containing receptors, divaplon's partial agonism demonstrates preferential functional activity at specific subtypes, particularly those implicated in anxiety regulation (α2, α3) over those mediating sedation (α1) [4] [7].

Electrophysiological studies reveal that divaplon enhances GABAergic transmission through several mechanisms:

  • Increased channel opening frequency: Without altering single-channel conductance or open duration
  • Potentiation of phasic inhibition: Augmentation of synaptic GABAA receptor-mediated inhibitory postsynaptic currents
  • Modulation of receptor desensitization: Altered transition kinetics between functional states
  • Preserved spatial signaling fidelity: Unlike full agonists, partial agonists maintain the temporal precision of inhibitory neurotransmission [2] [6]

Importantly, preclinical research demonstrates that divaplon produces no significant anticonvulsant tolerance in animal models, addressing a critical limitation of classical benzodiazepines [1] [7]. This feature may result from its partial agonist properties, which produce less profound receptor internalization and downregulation compared to full agonists. Additionally, in vivo binding studies confirm that divaplon occupies a substantial percentage of benzodiazepine receptors without inducing motor coordination deficits, suggesting dissociation between receptor occupancy and motor impairment [7].

The therapeutic implications of divaplon's mechanism extend beyond anxiety disorders to conditions involving GABAergic dysfunction:

  • Neurodevelopmental disorders: GABA signaling regulates neuronal proliferation, migration, differentiation, and network wiring during brain development [2]
  • Epilepsy: Reduced seizure susceptibility through enhanced inhibition without tolerance development
  • Hyperexcitability states: Potential application in conditions involving network hypersynchronization
  • Cognitive disorders: Possible advantages in preserving learning and memory functions

Table 3: Comparative Pharmacology of GABAA Receptor Modulators

Pharmacological ParameterClassical BenzodiazepinesZ-Drugs (e.g., zolpidem)Divaplon
Receptor Subtype SelectivityNon-selective for α1,α2,α3,α5Preferential α1Modest α2/α3 preference
Intrinsic EfficacyFull agonistFull agonistPartial agonist
Anxiolytic EfficacyHighLimitedHigh
Sedative LiabilityHighHighMinimal
Motor ImpairmentSignificantModerateNegligible
Tolerance DevelopmentMarkedModerateMinimal
Dependence RiskHighModeratePresumably lower

Divaplon exemplifies the evolving understanding that functionally selective GABAA receptor modulation—rather than indiscriminate potentiation—represents a promising strategy for neuropsychiatric drug development. While not commercialized, its pharmacological profile continues to inform the design of newer partial agonists and subtype-selective compounds targeting specific receptor populations to optimize therapeutic effects while minimizing adverse outcomes [4] [6].

Properties

CAS Number

90808-12-1

Product Name

Divaplon

IUPAC Name

(6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

InChI

InChI=1S/C17H17N3O2/c1-4-13-11(2)20-10-14(18-17(20)19-16(13)22-3)15(21)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3

InChI Key

NRJVHCSYLGLURI-UHFFFAOYSA-N

SMILES

CCC1=C(N2C=C(N=C2N=C1OC)C(=O)C3=CC=CC=C3)C

Solubility

Soluble in DMSO

Synonyms

2-benzoyl-6-ethyl-7-methoxy-5-methylimidazol(1,2-a)pyrimidine
divaplon
RU 32698
RU-32698

Canonical SMILES

CCC1=C(N2C=C(N=C2N=C1OC)C(=O)C3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.